molecular formula C16H15NO2 B11604659 3-[(2,3-dimethylphenyl)amino]-2-benzofuran-1(3H)-one

3-[(2,3-dimethylphenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B11604659
M. Wt: 253.29 g/mol
InChI Key: NAEDYDIANMTQJU-UHFFFAOYSA-N
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Description

3-[(2,3-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring fused with a dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. The use of microwave-promoted methods has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the benzofuran ring.

Scientific Research Applications

3-[(2,3-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,3-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may act on tyrosine-protein kinase pathways, influencing cell signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and dimethylphenylamino compounds. Examples include:

Uniqueness

What sets 3-[(2,3-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE apart is its unique combination of a benzofuran ring with a dimethylphenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-(2,3-dimethylanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H15NO2/c1-10-6-5-9-14(11(10)2)17-15-12-7-3-4-8-13(12)16(18)19-15/h3-9,15,17H,1-2H3

InChI Key

NAEDYDIANMTQJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2C3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

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